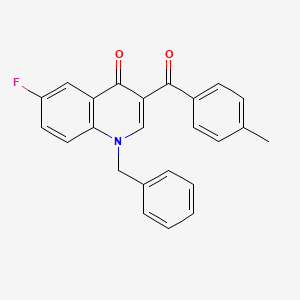

1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one

Description

1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one is a synthetic quinolinone derivative characterized by a bicyclic quinoline core substituted at positions 1, 3, and 4. The fluorine atom at position 6 likely modulates electronic properties and metabolic stability .

Properties

IUPAC Name |

1-benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO2/c1-16-7-9-18(10-8-16)23(27)21-15-26(14-17-5-3-2-4-6-17)22-12-11-19(25)13-20(22)24(21)28/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHSHGCLBPMPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through the condensation of aniline derivatives with malonic acid or its equivalents under acidic conditions.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.

Methylbenzoylation: The final step involves the Friedel-Crafts acylation of the quinolinone core with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Benzyl halides, amines, thiols, basic or neutral conditions.

Major Products Formed

Oxidation: Quinolinone derivatives with additional oxygen functionalities.

Reduction: Hydroxyquinolinone derivatives.

Substitution: Substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

The compound 1-benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one is a derivative of fluoroquinolone, a synthetic antibacterial agent, and has potential uses as an antimicrobial and antiviral drug .

Synthesis and Structure

- Synthesis: 1-benzyl-6-fluoro-3-[5-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole can be obtained via a two-step synthetic scheme using 1-benzyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carbonitrile as a starting compound that undergoes substitution with hydroxylamine and subsequent cyclization with 4-methylcyclohexane-1-carboxylic acid .

- Structure: The 1,2,4-Oxadiazole and quinoline parts of the molecule are coplanar, with a dihedral angle of 5.3 (2)° between their mean planes . The piperidine ring adopts a chair conformation and is slightly rotated relative to the bicyclic fragment .

Potential Applications

- Antimicrobial and Antiviral Agent: Fluoroquinolones have a wide spectrum of action and good tolerability . They have been used to treat bacterial pneumonia and also show antiviral potential . Modification of the 3-position of fluoroquinolones is promising for creating new compounds with combined action .

- Fungicidal Combinations: It can be used in active compound combinations within a fungicide composition to control harmful microorganisms, particularly fungi, in crop protection and material protection, and as a plant growth regulator .

Mechanism of Action

The mechanism of action of 1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

- Position 3 : Electron-withdrawing groups (oxadiazole, sulfonyl) improve target engagement in enzymatic systems, whereas acyl groups (4-methylbenzoyl) may favor hydrophobic interactions.

- Position 6 : Fluoro and ethoxy substituents balance electronic effects and metabolic resistance; ethoxy may confer longer half-life but reduce reactivity.

Data Table: Comparative Properties of Quinolinone Derivatives

Biological Activity

1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the quinoline core and subsequent modifications to introduce the benzyl and fluorine substituents. The compound's structural characteristics can be confirmed through various analytical techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its ability to inhibit cancer cell proliferation across various cell lines, including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (µM) | Viability (%) | GI50 (µM) |

|---|---|---|---|

| MDA-MB-231 | 10 | <47 | 20 |

| PC-3 | 15 | <56 | 25 |

| MRC-5 | 15 | >82 | N/A |

The viability percentage indicates a concentration-dependent decrease in cell survival, with notable effects observed at concentrations of 10 µM and higher. The GI50 values were determined using MTS assays after a 72-hour exposure to the compounds .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells, disruption of mitochondrial membrane potential, and interference with specific signaling pathways that promote cell survival . Further molecular docking studies suggest that this compound may interact with key proteins involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The MIC values indicate effective concentrations at which bacterial growth is inhibited, suggesting that this compound could be further developed as an antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings. For instance, a study involving patients with advanced breast cancer demonstrated that compounds similar to this compound could lead to significant tumor shrinkage when administered alongside conventional therapies .

Moreover, research into the structural modifications of quinoline derivatives has shown that introducing various substituents can enhance their bioactivity, thereby providing insights for future drug development .

Q & A

Q. What reporting standards should be followed when publishing synthetic and biological data for this compound?

- Methodological Answer :

Adhere to the ARRIVE guidelines for in vivo studies.

Disclose purity criteria (e.g., ≥95% by HPLC) and spectroscopic artifacts (e.g., solvent peaks in NMR).

Deposit raw crystallographic data in public repositories (e.g., CCDC, PDB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.